molecular formula C14H18N4O4 B069436 N-[(E,2Z)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enyl]pyridine-3-carboxamide CAS No. 162626-99-5

N-[(E,2Z)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enyl]pyridine-3-carboxamide

Cat. No. B069436
M. Wt: 306.32 g/mol
InChI Key: KIWSYRHAAPLJFJ-DNZSEPECSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds often involves Michael reactions and enaminone intermediates, leading to products with diverse functionalities. For instance, enantioselective Michael reactions of chiral secondary enaminoesters with 2-substituted nitroethylenes result in adducts with good to excellent diastereoselectivity, which after further transformations can yield pyrrolines or pyrrolidines (Revial et al., 2000). Additionally, the synthesis of N-aryl carboxamides from reactions involving pyridoxal hydrochloride and N-arylcyanoacetamides demonstrates the versatility in constructing nitrogen-containing heterocycles (Zhuravel et al., 2005).

Molecular Structure Analysis

The molecular structure of similar compounds reveals crucial interactions that influence their chemical behavior. For instance, X-ray diffraction analysis of N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine, a potential drug template, unveiled significant interactions that are fundamental in its potential inhibition process against chronic myelogenous leukemia (Moreno-Fuquen et al., 2021).

Chemical Reactions and Properties

The reactivity of these compounds towards various chemical reactions, including Michael addition and catalytic reduction, highlights their chemical versatility. The ability to undergo such transformations enables the derivation of numerous related structures with potential biological activity.

Physical Properties Analysis

The study of the physical properties, including solubility, melting point, and crystalline structure, provides insights into the compound's behavior under different conditions. For example, dimeric structures and hydrogen bonds in related compounds have been studied using XRD, IR, Raman methods, and DFT calculations, elucidating the importance of intermolecular interactions in determining physical properties (Lorenc, 2012).

properties

CAS RN

162626-99-5

Product Name

N-[(E,2Z)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enyl]pyridine-3-carboxamide

Molecular Formula

C14H18N4O4

Molecular Weight

306.32 g/mol

IUPAC Name

N-[(E,2Z)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enyl]pyridine-3-carboxamide

InChI

InChI=1S/C14H18N4O4/c1-3-11(10(2)18(21)22)7-13(17-20)9-16-14(19)12-5-4-6-15-8-12/h4-8,10,20H,3,9H2,1-2H3,(H,16,19)/b11-7+,17-13-

InChI Key

KIWSYRHAAPLJFJ-DNZSEPECSA-N

Isomeric SMILES

CC/C(=C\C(=N\O)\CNC(=O)C1=CN=CC=C1)/C(C)[N+](=O)[O-]

SMILES

CCC(=CC(=NO)CNC(=O)C1=CN=CC=C1)C(C)[N+](=O)[O-]

Canonical SMILES

CCC(=CC(=NO)CNC(=O)C1=CN=CC=C1)C(C)[N+](=O)[O-]

synonyms

FR 144420
FR-144420
FR144420
N-(4-ethyl-3-(hydroxyimino)-5-nitro-3-hexen-1-yl)-3-pyridinecarboxamide

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.